molecular formula C17H18FN3O5 B12081315 3'-Deoxy-3'-fluoro-5'-O-toluoylcytidine

3'-Deoxy-3'-fluoro-5'-O-toluoylcytidine

Cat. No.: B12081315
M. Wt: 363.34 g/mol
InChI Key: CQIVRNFVVFVAGI-UHFFFAOYSA-N
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Description

3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine is a synthetic nucleoside analog that has garnered significant attention in the fields of biomedicine and pharmaceutical research. This compound is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine, including the deoxy and fluoro substitutions, as well as the toluoyl group, confer unique chemical and biological properties that make it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine typically involves multiple steps, starting from cytidine. The key steps include:

    Protection of the hydroxyl groups: The hydroxyl groups of cytidine are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Fluorination: The 3’-hydroxyl group is selectively fluorinated using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Deoxygenation: The 3’-hydroxyl group is deoxygenated to form the 3’-deoxy derivative.

    Toluoylation: The 5’-hydroxyl group is toluoylated using toluoyl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as purification techniques like crystallization and chromatography to ensure high purity of the final product.

Types of Reactions:

    Substitution Reactions: The fluorine atom at the 3’ position can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

    Hydrolysis: The toluoyl group can be hydrolyzed under acidic or basic conditions to yield the parent nucleoside.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorine and toluoyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used, though care must be taken to avoid over-oxidation.

Major Products:

    Substitution Products: Various nucleoside analogs with different functional groups at the 3’ position.

    Hydrolysis Products: The parent nucleoside, 3’-Deoxy-3’-fluorocytidine.

Scientific Research Applications

3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.

    Medicine: Investigated for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid synthesis.

    Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The fluorine substitution at the 3’ position inhibits the action of nucleic acid polymerases, leading to termination of DNA or RNA synthesis. This makes it a potent inhibitor of viral replication and cancer cell proliferation. The toluoyl group enhances its cellular uptake and stability, further increasing its efficacy.

Comparison with Similar Compounds

    3’-Deoxy-3’-fluorocytidine: Lacks the toluoyl group, making it less stable and less effective in cellular uptake.

    5’-O-Toluoylcytidine: Lacks the fluorine substitution, resulting in different biological activity.

    3’-Deoxycytidine: Lacks both the fluorine and toluoyl groups, leading to significantly different chemical and biological properties.

Uniqueness: 3’-Deoxy-3’-fluoro-5’-O-toluoylcytidine is unique due to the combination of the deoxy, fluoro, and toluoyl modifications. This combination enhances its stability, cellular uptake, and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H18FN3O5

Molecular Weight

363.34 g/mol

IUPAC Name

4-amino-1-[4-fluoro-3-hydroxy-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C17H18FN3O5/c1-8-4-2-3-5-9(8)12(22)14(24)15-11(18)13(23)16(26-15)21-7-6-10(19)20-17(21)25/h2-7,11,13-16,23-24H,1H3,(H2,19,20,25)

InChI Key

CQIVRNFVVFVAGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)C(C2C(C(C(O2)N3C=CC(=NC3=O)N)O)F)O

Origin of Product

United States

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